molecular formula C17H16ClN5O B12206187 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]propanehydrazide

3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]propanehydrazide

Cat. No.: B12206187
M. Wt: 341.8 g/mol
InChI Key: YQQPVUOEEONHDS-UNOMPAQXSA-N
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Description

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(1-(4-CHLOROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE is a complex organic compound that features a benzotriazole ring, a chlorophenyl group, and a propanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(1-(4-CHLOROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE typically involves the following steps:

    Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Formation of the Propanohydrazide Moiety: The propanohydrazide moiety is synthesized by reacting propanoic acid with hydrazine hydrate.

    Final Coupling Reaction: The final step involves coupling the benzotriazole derivative with the chlorophenyl and propanohydrazide intermediates under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, forming corresponding oxides.

    Reduction: Reduction reactions can occur at the benzotriazole ring or the chlorophenyl group, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced benzotriazole or chlorophenyl derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

    Materials Science: It can be used in the synthesis of polymers and advanced materials with specific properties, such as conductivity or fluorescence.

Biology and Medicine

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with microbial cell membranes and proteins.

    Drug Development: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Corrosion Inhibitors: The compound can be used as a corrosion inhibitor in various industrial applications, protecting metals from oxidative damage.

    Dye and Pigment Production: It can be used in the synthesis of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(1-(4-CHLOROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE involves its interaction with molecular targets such as enzymes, receptors, or microbial cell membranes. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit enzymatic activity. The chlorophenyl group can interact with hydrophobic regions of proteins or cell membranes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A simpler compound with a benzotriazole ring, used as a corrosion inhibitor and in the synthesis of more complex derivatives.

    4-Chlorobenzohydrazide: A compound with a chlorophenyl group and a hydrazide moiety, used in the synthesis of pharmaceuticals and agrochemicals.

    N’-Benzylidenepropanohydrazide: A compound with a propanohydrazide moiety, used in the synthesis of various organic compounds.

Uniqueness

3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(1-(4-CHLOROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the benzotriazole ring, chlorophenyl group, and propanohydrazide moiety allows for diverse applications in chemistry, biology, and industry.

Properties

Molecular Formula

C17H16ClN5O

Molecular Weight

341.8 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(Z)-1-(4-chlorophenyl)ethylideneamino]propanamide

InChI

InChI=1S/C17H16ClN5O/c1-12(13-6-8-14(18)9-7-13)19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9H,10-11H2,1H3,(H,21,24)/b19-12-

InChI Key

YQQPVUOEEONHDS-UNOMPAQXSA-N

Isomeric SMILES

C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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